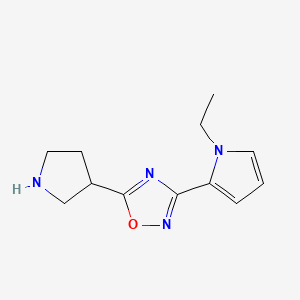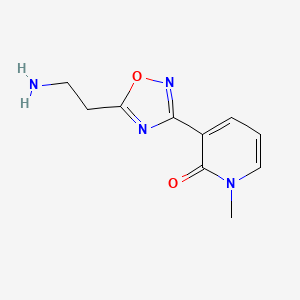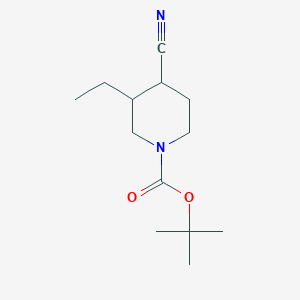![molecular formula C12H22N2O B1475852 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine CAS No. 2097975-94-3](/img/structure/B1475852.png)
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazepine derivatives, such as 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine, often involves multicomponent reactions . One approach is the one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via isocyanide-based three-component reactions . This method involves the use of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst .Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine is characterized by a tricyclic system containing the pyrido[4,3-e][1,4]oxazepine ring. This structure is part of the oxazepine class of compounds, which are characterized by a six-membered ring containing an oxygen-bridged nitrogen.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine are complex and involve multiple steps . The key reaction is a one-pot three-component reaction involving 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide .Aplicaciones Científicas De Investigación
Synthetic Strategies for Related Heterocyclic Compounds
Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzodiazepines : Research highlights the development of synthetic methods for heterocyclic compounds like benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines, which could be relevant for synthesizing similar structures such as 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine (M. Ibrahim, 2011).
Potential for Biological Activity in Heterocyclic Compounds : A review on 2,3-benzodiazepine-related compounds, including diazepines and 1,2,5-triazepines fused with five-membered nitrogen heterocycles, underscores the biological significance of such compounds, suggesting potential research applications in medicinal chemistry (Támas Földesi, Balázs Volk, M. Milen, 2018).
Applications in Drug Discovery : Heterocyclic compounds, including 1,2,3-triazoles, have diverse applications in drug discovery, bioconjugation, and material science. The synthetic routes for 1,4-disubstituted 1,2,3-triazoles reviewed could offer insights into methodologies applicable for the synthesis and application of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine (C. Kaushik et al., 2019).
Therapeutic Applications of Similar Compounds
Pharmacological Activities : A comprehensive review discusses the chemistry and pharmacological importance of heterocyclic compounds, including their uses as anticonvulsants, antivirals, anti-inflammatories, and more. This indicates the potential research avenues for exploring the pharmacological applications of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine (J. Baranwal et al., 2022).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-10(1)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFUKKNXYSGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCOCC3C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)
![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)







